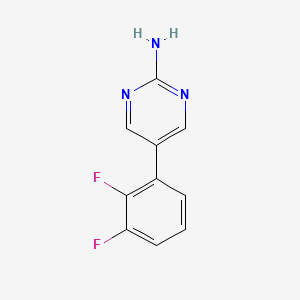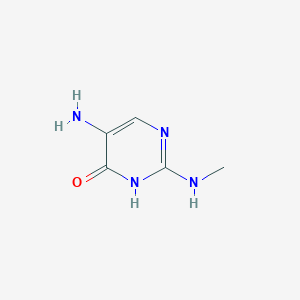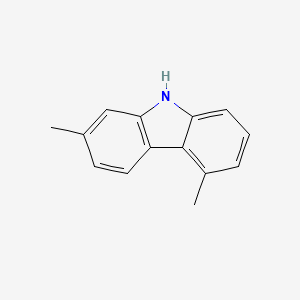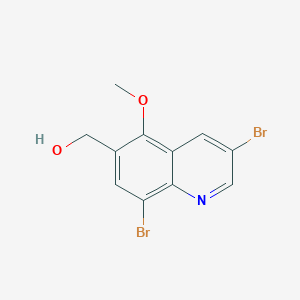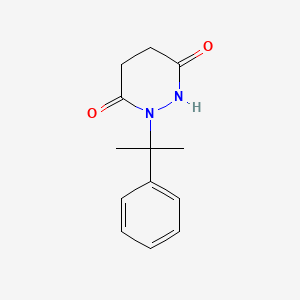
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione is a chemical compound belonging to the class of tetrahydropyridazines This compound is characterized by a tetrahydropyridazine ring substituted with a phenylpropan-2-yl group
Vorbereitungsmethoden
The synthesis of 1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione typically involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This transition-metal-free (4 + 2) cycloaddition reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance . The reaction conditions are generally mild, making it an attractive method for synthesizing this compound. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to understand its interactions with biomolecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where tetrahydropyridazine derivatives have shown promise.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding properties and effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenylpropan-2-yl)tetrahydropyridazine-3,6-dione can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazinone derivatives: These compounds contain an additional oxygen atom in the ring, which can significantly alter their reactivity and applications.
Eigenschaften
CAS-Nummer |
61446-44-4 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-(2-phenylpropan-2-yl)diazinane-3,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,10-6-4-3-5-7-10)15-12(17)9-8-11(16)14-15/h3-7H,8-9H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
SFBMRXYIDOKARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)N2C(=O)CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)

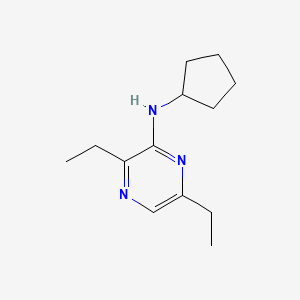
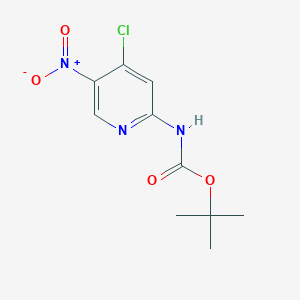
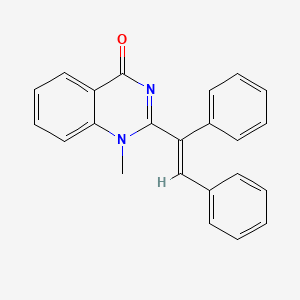
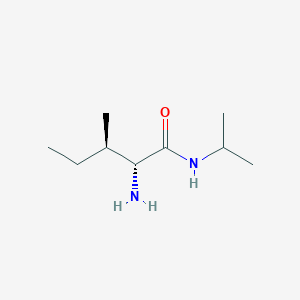
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
